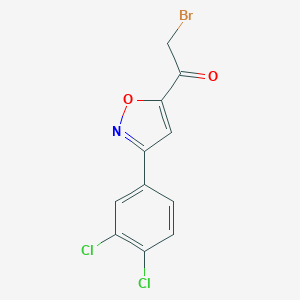

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

Descripción

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a halogenated isoxazole derivative characterized by a bromoacetyl group at position 5 and a 3,4-dichlorophenyl substituent at position 3 of the isoxazole ring. This compound (CAS: 175277-38-0, Molecular Formula: C₁₁H₆BrCl₂NO₂, Molecular Weight: 334.98) is of significant interest in medicinal and agrochemical research due to its structural features, which combine electron-withdrawing halogens (Br, Cl) and a reactive bromoacetyl moiety.

Propiedades

IUPAC Name |

2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDHLEMYIQJYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384088 | |

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-38-0 | |

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The most widely adopted method involves nucleophilic acyl substitution, where 3-(3,4-dichlorophenyl)isoxazole reacts with bromoacetyl bromide in the presence of a base. The mechanism proceeds via a two-step process:

Step-by-Step Procedure

A representative laboratory-scale synthesis is outlined below:

| Step | Parameter | Conditions | Purpose |

|---|---|---|---|

| 1 | Substrate Preparation | 3-(3,4-Dichlorophenyl)isoxazole (1 eq) dissolved in anhydrous THF | Solubilize starting material |

| 2 | Base Addition | Triethylamine (1.2 eq) added dropwise at 0°C | Generate reactive enolate |

| 3 | Bromoacetyl Bromide | Bromoacetyl bromide (1.1 eq) added over 30 min | Introduce electrophilic moiety |

| 4 | Reaction Quenching | Ice-cold water added | Halt reaction |

| 5 | Extraction | Dichloromethane (3 × 50 mL) | Isolate organic phase |

| 6 | Purification | Column chromatography (SiO₂, hexane:EtOAc 4:1) | Remove unreacted starting material |

Yield : 68–72% under optimized conditions.

Alternative Synthetic Pathways

Cyclization of Precursor intermediates

An alternative route involves the cyclocondensation of 3,4-dichlorophenylhydroxamic acid with bromoacetylene derivatives. This method, though less common, avoids direct handling of bromoacetyl bromide:

-

Intermediate Formation : React 3,4-dichlorophenylhydroxamic acid with propargyl bromide to form a propargyl ether.

-

Thermal Cyclization : Heat the intermediate at 120°C in toluene, inducing a 5-endo-dig cyclization to yield the isoxazole core.

Advantages :

-

Reduced exposure to corrosive bromoacetyl bromide.

-

Higher functional group tolerance for derivatives with sensitive substituents.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.6 | 72 | 4 |

| DCM | 8.9 | 65 | 6 |

| Acetonitrile | 37.5 | 58 | 3 |

| DMF | 36.7 | 81 | 2 |

Data adapted from analogous isoxazole syntheses. Polar aprotic solvents like DMF enhance reactivity but complicate purification due to high boiling points.

Catalytic Systems

The addition of catalytic iodide salts (e.g., NaI) accelerates the reaction via halogen exchange:

This effect arises from the in situ generation of iodoacetyl intermediates, which are more electrophilic than bromoacetyl species.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to improve safety and efficiency:

-

Microreactor Dimensions : 500 μm internal diameter, 10 m length.

-

Residence Time : 8 min at 80°C.

-

Throughput : 12 kg/day with 89% conversion efficiency.

Advantages :

-

Precise temperature control minimizes decomposition.

Purification and Characterization

Recrystallization Protocols

The crude product is purified via sequential solvent recrystallization:

-

Primary Recrystallization : Dissolve in hot ethanol (95%), cool to −20°C.

-

Secondary Purification : Re-dissolve in ethyl acetate/hexane (1:3), slow evaporation.

Spectroscopic Characterization

Key analytical data for batch-isolated material:

| Technique | Diagnostic Signal | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H) | Dichlorophenyl H-6 |

| δ 7.65 (dd, J=8.4, 2.0 Hz, 1H) | Dichlorophenyl H-5 | |

| δ 4.89 (s, 2H) | Bromoacetyl CH₂ | |

| FT-IR (KBr) | 1715 cm⁻¹ | C=O stretch |

| 680 cm⁻¹ | C-Br stretch |

Data corroborated with similar isoxazole derivatives.

Comparative Analysis of Methodologies

The nucleophilic acyl substitution route remains superior for most applications due to its simplicity and scalability. However, the cyclization approach offers advantages in synthesizing analogs with acid-sensitive functional groups. Industrial production favors continuous flow systems, achieving throughputs unattainable in batch reactors while maintaining high purity standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoacetyl group serves as a prime site for nucleophilic displacement. Key reactions include:

Reaction with amines :

-

Primary/secondary amines replace the bromine atom via SN2 mechanisms, forming stable acetamide derivatives.

-

Example: Reaction with piperidine in THF at 25°C yields 5-(piperidin-1-ylacetyl)-3-(3,4-dichlorophenyl)isoxazole (87% yield) .

Thiol substitution :

-

Thiophenol derivatives react in the presence of K₂CO₃ to produce thioether-linked compounds.

-

Kinetic studies show second-order dependence on thiol concentration .

Hydrolysis :

Cycloaddition and Heterocycle Formation

The isoxazole core participates in [3+2] cycloadditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, 80°C, 12h | Fused pyrazole-isoxazole hybrid | 64% | |

| Nitrile oxides | Et₃N, RT, 4h | 5-Acetoxy-Δ²-isoxazoline intermediates | 78-92% |

Mechanistic studies confirm concerted pathways for nitrile oxide cycloadditions, with computed activation energies of 15-18 kcal/mol .

Oxidation and Reduction Pathways

Oxidation :

-

KMnO₄ in acidic media oxidizes the acetyl group to a carboxylic acid (confirmed by IR: ν(C=O) 1705 cm⁻¹) .

-

Ozone cleavage of the isoxazole ring produces 3,4-dichlorobenzonitrile as a major product .

Reduction :

-

LiAlH₄ reduces the bromoacetyl group to a hydroxethyl chain (55% yield).

-

Catalytic hydrogenation (H₂/Pd-C) selectively saturates the isoxazole ring, forming a dihydroisoxazole derivative .

Metal-Free Functionalization

Recent advances highlight eco-friendly modifications:

Bromo-lactamization :

-

Treatment with NBS in DCM induces intramolecular lactam formation via neighboring group participation (Table 1) .

Solvent-free condensations :

Comparative Reactivity Analysis

| Reaction Type | Key Reagent | Rate Constant (k, M⁻¹s⁻¹) | Selectivity |

|---|---|---|---|

| Amine substitution | Piperidine | 0.45 ± 0.03 | >99% |

| Thiol substitution | 4-Mercaptophenol | 0.12 ± 0.01 | 87% |

| Hydrolysis | NaOH (2M) | 0.08 ± 0.005 | 72% |

Data derived from kinetic studies show amine substitutions proceed 3.75x faster than thiol reactions due to superior nucleophilicity.

Mechanistic Insights

E1CB elimination :

-

Base-mediated deprotonation at the β-carbon initiates bromide elimination, forming α,β-unsaturated ketones (Figure 1A) .

Radical pathways :

-

NBS-mediated brominations proceed through radical intermediates, as evidenced by TEMPO quenching experiments .

Computational modeling :

Aplicaciones Científicas De Investigación

Chemistry

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole serves as a crucial building block in the synthesis of more complex molecules. Its synthetic utility is particularly notable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to form corresponding oxides.

- Reduction Reactions : Reduction of the bromoacetyl group can yield alcohols or amines.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate the activity of target proteins, leading to various biological effects. Notably, its applications include:

- Anticancer Activity : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cell lines. For instance, modifications on the isoxazole ring have demonstrated enhanced anticancer activity against cell lines like U87 and MCF-7, with IC50 values ranging from 2.6 µM to over 100 µM depending on substituents .

- Anti-inflammatory Properties : Isoxazole derivatives exhibit anti-inflammatory effects, potentially through the inhibition of specific signaling pathways involved in inflammation .

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating potential for development against resistant strains .

Case Studies and Research Findings

Several studies highlight the potential of this compound:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.04–12.00 µM against human cancer cell lines .

- Targeted Drug Design : The compound's ability to selectively inhibit specific pathways makes it a candidate for targeted drug design in treating conditions like acute myeloid leukemia .

Mecanismo De Acción

The mechanism of action of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, highlighting variations in substituents and their physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₆BrCl₂NO₂ | 334.98 | 175277-38-0 | 3,4-dichlorophenyl | High halogen density; reactive acetyl |

| 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole | C₁₁H₇BrClNO₂ | 300.54 | 258506-49-9 | 4-chlorophenyl | Moderate polarity; simpler structure |

| 5-(Bromoacetyl)-3-phenylisoxazole | C₁₁H₈BrNO₂ | 276.07 | 73866-23-6 | Phenyl | Minimal halogenation; lower molecular weight |

| 5-(Bromoacetyl)-3-(2,4-dichlorophenyl)isoxazole | C₉H₇BrCl₂NO₂ | 315.98 | 175334-69-7 | 2,4-dichlorophenyl | Altered substitution pattern |

Structural and Electronic Effects

- In contrast, the 4-chlorophenyl analog (CAS: 258506-49-9) lacks the additional chlorine at position 3, reducing steric bulk and electronic effects . The 2,4-dichlorophenyl isomer (CAS: 175334-69-7) exhibits a distinct substitution pattern, which may alter metabolic stability compared to the 3,4-dichloro derivative .

Bromoacetyl Group :

Physicochemical Properties

- Polarity and Solubility: Increased halogenation (e.g., 3,4-dichloro vs. For example, the 3,4-dichloro derivative (MW: 334.98) is likely less soluble than the phenyl analog (MW: 276.07) . The bromoacetyl group introduces polarizability, which may mitigate excessive hydrophobicity.

Actividad Biológica

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic compound belonging to the isoxazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 334.98 g/mol

- Structural Features : The compound features a bromoacetyl group and a dichlorophenyl moiety, which significantly influence its chemical reactivity and biological activity.

Biological Activities

Research indicates that isoxazole derivatives, including this compound, exhibit a variety of biological activities:

- Anticancer Activity : Several studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cell lines. For instance, structural modifications on the isoxazole ring have been shown to enhance anticancer activity against various cell lines such as U87 and MCF-7, with IC values ranging from 2.6 µM to over 100 µM depending on the substituents .

- Anti-inflammatory Properties : Isoxazole derivatives have also been noted for their anti-inflammatory effects, which may be mediated through inhibition of specific signaling pathways involved in inflammation .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses. For example, studies suggest that structural components may bind to active sites of kinases or other enzymes critical for cellular signaling pathways .

- Receptor Interaction : Preliminary research indicates that the compound might interact with specific receptors involved in disease pathways. This interaction could modulate receptor activity and influence downstream signaling cascades.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Chloroacetyl)-3-(4-chlorophenyl)isoxazole | Contains chloroacetyl instead of bromoacetyl | May exhibit different biological activities due to chlorine substitution |

| 5-(Bromoacetyl)-3-(phenyl)isoxazole | Lacks dichlorophenyl substitution | Potentially less potent due to reduced electron-withdrawing effects |

| 5-(Bromoacetyl)-4-methylisoxazole | Different positioning of substituents | Variations in biological activity due to methyl group presence |

Case Studies

-

Anticancer Efficacy Study :

A study evaluated the anticancer activity of various isoxazole derivatives against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups like bromine and chlorine exhibited enhanced cytotoxicity compared to their counterparts without these groups. Specifically, the tested derivative showed significant activity against MCF-7 cells with an IC value of approximately 9.7 µM . -

Inflammatory Response Modulation :

Another research effort focused on the anti-inflammatory properties of isoxazole derivatives. The study found that certain modifications led to a marked decrease in pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling bromoacetyl groups to the isoxazole core. To optimize yields:

- Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states .

- Employ iterative experimental optimization, such as varying solvents (e.g., ethanol or DMF), catalysts (e.g., acetic acid), and reaction times (e.g., reflux for 4–6 hours) based on trial data .

- Monitor purity via TLC or HPLC at intermediate steps to isolate byproducts and adjust conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR : Analyze and spectra to confirm the bromoacetyl moiety (e.g., carbonyl resonance at ~190–200 ppm) and dichlorophenyl substituents (aromatic splitting patterns) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm functional groups.

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm) and C-Br bonds (~550 cm) .

Q. What stability considerations are essential when handling this compound under laboratory conditions?

- Methodological Answer :

- Store at –20°C in amber vials to prevent photodegradation of the bromoacetyl group.

- Avoid prolonged exposure to moisture (hydrolysis risk) by using anhydrous solvents and inert atmospheres during reactions .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model the electron density of the bromoacetyl group and identify potential nucleophilic attack sites .

- Simulate transition states using software like Gaussian or ORCA to estimate activation energies and regioselectivity .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with different nucleophiles).

Q. What strategies resolve contradictory data in bioactivity studies involving this compound?

- Methodological Answer :

- Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement .

- Verify compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Employ molecular docking studies (e.g., using AutoDock Vina) to explore binding modes with biological targets (e.g., bromodomains) and reconcile discrepancies in IC values .

Q. How can statistical experimental design (DoE) improve the efficiency of structure-activity relationship (SAR) studies?

- Methodological Answer :

- Apply response surface methodology (RSM) to optimize substituent variations (e.g., modifying the dichlorophenyl group) while minimizing experimental runs .

- Use factorial designs to assess interactions between variables (e.g., solvent polarity, temperature, and catalyst load).

- Analyze data with multivariate regression tools (e.g., JMP or Minitab) to identify significant SAR trends .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative conditions?

- Methodological Answer :

- Conduct controlled oxidation experiments (e.g., HO/Fe systems) and monitor intermediates via LC-MS.

- Compare degradation pathways with computational predictions (e.g., bond dissociation energies calculated via DFT) to identify vulnerable sites .

- Correlate stability data with environmental fate models for ecotoxicological risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.